molecular formula C22H16N4O4 B2701932 (2Z)-2-[(4-carbamoylphenyl)imino]-7-hydroxy-N-(pyridin-2-yl)-2H-chromene-3-carboxamide CAS No. 1327175-51-8

(2Z)-2-[(4-carbamoylphenyl)imino]-7-hydroxy-N-(pyridin-2-yl)-2H-chromene-3-carboxamide

Cat. No.: B2701932
CAS No.: 1327175-51-8
M. Wt: 400.394
InChI Key: DAMLXXWLNKPOHC-LVWGJNHUSA-N
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Description

(2Z)-2-[(4-carbamoylphenyl)imino]-7-hydroxy-N-(pyridin-2-yl)-2H-chromene-3-carboxamide is a synthetically designed small molecule recognized for its potential as a potent and selective kinase inhibitor. Its molecular architecture, featuring a chromene core fused with pyridine and carbamoylphenyl groups, is structurally analogous to known inhibitors that target key signaling pathways. Research indicates that kinase inhibitors with this general scaffold are of significant interest in oncological research, particularly for investigating aberrant cell proliferation and survival signals . The specific substitution pattern of this compound is engineered to confer high-affinity binding to the ATP-binding pocket of specific protein kinases, thereby blocking their phosphotransferase activity. Similar compounds have been explored for their efficacy in modulating disease-relevant kinases, making them valuable chemical probes for pathway analysis and target validation . The 7-hydroxy and carbamoyl functional groups are critical for forming essential hydrogen-bonding interactions with the kinase hinge region, which is a key determinant of selectivity and potency. This compound is a crucial tool for researchers in chemical biology and drug discovery, enabling the study of kinase function in cellular models, the identification of downstream effector molecules, and the evaluation of combination therapies in vitro. Its primary research value lies in its utility for dissecting complex signal transduction networks and for serving as a lead structure in the development of novel targeted therapeutics.

Properties

IUPAC Name

2-(4-carbamoylphenyl)imino-7-hydroxy-N-pyridin-2-ylchromene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H16N4O4/c23-20(28)13-4-7-15(8-5-13)25-22-17(21(29)26-19-3-1-2-10-24-19)11-14-6-9-16(27)12-18(14)30-22/h1-12,27H,(H2,23,28)(H,24,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DAMLXXWLNKPOHC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)NC(=O)C2=CC3=C(C=C(C=C3)O)OC2=NC4=CC=C(C=C4)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H16N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-2-[(4-carbamoylphenyl)imino]-7-hydroxy-N-(pyridin-2-yl)-2H-chromene-3-carboxamide typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the chromene core, followed by the introduction of the carbamoylphenyl and pyridinyl groups through various coupling reactions. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow chemistry techniques. These methods ensure consistent quality and scalability, which are crucial for commercial applications.

Chemical Reactions Analysis

Imino Group Reactivity

The imino (-NH-) group participates in condensation and nucleophilic addition reactions:

  • Schiff base formation : Reacts with aldehydes/ketones under acidic or basic conditions to form stabilized imine derivatives. For example, condensation with benzaldehyde derivatives yields substituted azomethines, which can cyclize into heterocyclic systems like pyrazoles or pyrimidines under reflux conditions .

  • Cyclization reactions : Interaction with hydrazine derivatives generates pyranocoumarin-fused pyridines or pyrazoles, as observed in structurally analogous chromene-3-carboxamides .

Representative Reaction Pathway:

ReactantReagent/ConditionsProductYieldSource
Parent compound + hydrazineEthanol, reflux, 18 hPyrazolo[3,4-d]pyrimidin-4-one11%

Hydroxyl Group Modifications

The phenolic -OH at position 7 undergoes typical aromatic hydroxyl reactions:

  • Alkylation/Acylation : Reacts with alkyl halides or acyl chlorides in the presence of bases (e.g., K₂CO₃) to form ethers or esters. For example, methylation with CH₃I yields 7-methoxy derivatives, enhancing lipophilicity.

  • Electrophilic substitution : Directs electrophiles to the ortho/para positions of the chromene ring. Halogenation (e.g., Cl₂, Br₂) at these sites has been demonstrated in related coumarin derivatives .

Carboxamide Functionalization

The carboxamide (-CONH-) group enables hydrolysis and nucleophilic substitution:

  • Hydrolysis : Treatment with strong acids (e.g., HCl) or bases (e.g., NaOH) cleaves the amide bond, generating carboxylic acid and aniline derivatives. This reaction is critical for prodrug activation.

  • Nucleophilic displacement : Substitution of the pyridin-2-yl group with other amines (e.g., benzylamine) occurs under coupling agents like HATU or DCC, forming structurally diverse carboxamides .

Comparative Reactivity of Carboxamide Derivatives:

DerivativeReactivity ProfileBiological ImpactSource
Pyridin-2-yl substitutionEnhanced kinase inhibitionAnticancer activity (IC₅₀: 0.39–4.85 μM)
Fluorinated aryl substitutionImproved hydrogen bondingIncreased CK2 enzyme affinity

Chromene Ring Reactivity

The chromene core participates in cycloaddition and oxidation reactions:

  • Diels-Alder reactions : The conjugated diene system reacts with dienophiles (e.g., maleic anhydride) to form tetracyclic adducts, useful for generating polyheterocyclic libraries .

  • Oxidative dehydrogenation : Treatment with DDQ (dichlorodicyanobenzoquinone) induces aromatization, converting dihydrochromene intermediates to fully aromatic systems .

Biological Activity-Linked Reactions

Structural modifications directly correlate with pharmacological effects:

  • Fluorination at para-position : Introduces electron-withdrawing effects, improving anticancer potency (e.g., 14b derivative: IC₅₀ = 0.39 μM against HeLa cells) .

  • Pyridine ring substitution : Enhances binding to kinase active sites (e.g., CK2 enzyme), as confirmed by molecular docking studies .

Stability and Degradation Pathways

  • Photodegradation : Exposure to UV light induces ring-opening reactions at the imino-chromene junction, forming quinone methide intermediates.

  • Hydrolytic degradation : Susceptible to hydrolysis in alkaline conditions, necessitating stabilized formulations for drug delivery.

This compound’s reactivity profile underscores its versatility as a scaffold for drug discovery. Strategic modifications of its functional groups enable fine-tuning of physicochemical properties and biological activity, as validated by experimental data from diversified synthetic and pharmacological studies .

Scientific Research Applications

Anticancer Activity

Chromene derivatives have been extensively studied for their potential anticancer properties. The specific compound has shown promising results in various studies:

  • Mechanism of Action : The anticancer activity is often attributed to the ability of chromene derivatives to interfere with cell cycle progression and induce apoptosis in cancer cells. For instance, studies have demonstrated that certain chromenes can inhibit tubulin polymerization, which is crucial for cancer cell division .
  • Case Studies :
    • A study reported that derivatives of 4H-chromene exhibited significant cytotoxicity against several human tumor cell lines, with some compounds showing IC50 values less than 1 μM .
    • Another investigation revealed that a specific chromene derivative had an IC50 value of 7.4 nM against A172 glioma cells, indicating strong cytotoxicity and potential as a therapeutic agent .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity. Chromenes have been recognized for their ability to combat various pathogens:

  • Activity Spectrum : Research has indicated that certain chromene derivatives possess broad-spectrum antimicrobial properties against bacteria and fungi. This makes them potential candidates for developing new antimicrobial agents .
  • Research Findings : In vitro studies have shown that chromenes can inhibit the growth of pathogenic bacteria and fungi, suggesting their utility in treating infections .

Enzyme Inhibition

Another significant application of (2Z)-2-[(4-carbamoylphenyl)imino]-7-hydroxy-N-(pyridin-2-yl)-2H-chromene-3-carboxamide is its role as an enzyme inhibitor:

  • Target Enzymes : The compound has been studied for its inhibitory effects on enzymes such as α-glucosidase and tyrosinase. These enzymes are crucial in metabolic pathways related to diabetes and pigmentation disorders, respectively .
  • Inhibitory Potency : The enzyme inhibition studies have demonstrated that certain chromene derivatives exhibit potent inhibitory activity, with IC50 values comparable to standard inhibitors used in clinical settings .

Table of Biological Activities

Activity TypeMechanismExample FindingsReferences
AnticancerInduces apoptosis; inhibits tubulin polymerizationIC50 < 1 μM against tumor cells
AntimicrobialBroad-spectrum activityEffective against bacteria and fungi
Enzyme InhibitionInhibits α-glucosidase and tyrosinasePotent inhibitors with significant IC50 values

Mechanism of Action

The mechanism of action of (2Z)-2-[(4-carbamoylphenyl)imino]-7-hydroxy-N-(pyridin-2-yl)-2H-chromene-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural analogs differ primarily in substituents on the chromene core and imino-phenyl groups. Key comparisons include:

a. Substituent Effects on the Phenylimino Group

  • Compound A: (2Z)-7-hydroxy-2-[(4-methylphenyl)imino]-N-(pyridin-2-yl)-2H-chromene-3-carboxamide The 4-methylphenyl substituent introduces hydrophobicity, reducing solubility compared to the carbamoyl group in the target compound.
  • Compound B: N-(8-(2-chlorobenzylidene)-4-(2-chlorophenyl)-3-cyano-5,6,7,8-tetrahydro-4H-chromen-2-yl) benzamide Chlorine atoms at the benzylidene and phenyl positions enhance lipophilicity and electron-withdrawing effects, which may improve membrane permeability but reduce aqueous solubility. The benzamide group at position 2 contrasts with the pyridin-2-yl carboxamide in the target compound, altering steric and electronic profiles.

b. Modifications on the Chromene Core

  • The pyrimidinone moiety may engage in additional hydrogen-bonding interactions absent in the target compound.

c. Functional Group Variations

  • The 7-hydroxy group in the target compound is conserved in analogs like Compound A, suggesting its role in antioxidant activity or metal chelation.
  • The pyridin-2-yl carboxamide group provides a hydrogen-bond acceptor (pyridine nitrogen) and donor (amide NH), whereas benzamide (Compound B) lacks this dual functionality.

Data Table: Structural and Hypothesized Properties of Analogs

Compound Core Structure Key Substituents Molecular Formula Molecular Weight (g/mol) Hypothesized Solubility LogP (Predicted)
Target Compound Chromene 4-carbamoylphenylimino, 7-OH, pyridin-2-yl carboxamide C₂₂H₁₇N₅O₄ 415.40 Moderate (polar groups) 1.8
Compound A Chromene 4-methylphenylimino, 7-OH, pyridin-2-yl carboxamide C₂₂H₁₈N₄O₃ 398.40 Low (hydrophobic Me) 2.5
Compound B Tetrahydrochromene 2-chlorobenzylidene, 2-chlorophenyl, benzamide C₃₀H₂₂Cl₂N₂O₂ 531.41 Very low (Cl, benzamide) 4.2
Compound C Hexahydrochromeno-pyrimidinone 2-chlorobenzylidene, 2-chlorophenyl, phenyl C₂₉H₂₂Cl₂N₂O₂ 513.40 Low (rigid scaffold) 3.9

Research Implications and Limitations

  • Synthetic Accessibility : The target compound’s carbamoyl group may require milder reaction conditions compared to chlorinated analogs (e.g., Compound B), which involve harsher reagents like benzoyl chloride .
  • Biological Relevance: The pyridin-2-yl group in the target compound could enhance binding to kinase targets via π-π interactions, whereas chlorinated analogs (Compounds B, C) might exhibit nonspecific cytotoxicity.
  • Data Gaps : Experimental data on solubility, binding affinities, and pharmacokinetics are absent in the provided evidence; comparisons rely on structural inferences.

Biological Activity

The compound (2Z)-2-[(4-carbamoylphenyl)imino]-7-hydroxy-N-(pyridin-2-yl)-2H-chromene-3-carboxamide is a chromene derivative that has gained attention in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, synthesizing research findings, and exploring its mechanisms of action.

Structural Characteristics

This compound features a complex structure comprising:

  • Chromene Backbone : A bicyclic structure consisting of a benzene ring fused to a pyran ring.
  • Functional Groups : The presence of a carbamoyl phenyl group and a pyridine moiety enhances its reactivity and biological interaction potential.

Biological Activity Overview

Preliminary studies have indicated that this compound exhibits a range of biological activities, including:

  • Anticancer Activity :
    • Studies have shown that chromene derivatives can induce apoptosis in cancer cells through various mechanisms, including inhibition of tubulin polymerization and activation of caspases .
    • Specific analogs have demonstrated selective cytotoxicity against human tumor cell lines, indicating potential for further development as anticancer agents .
  • Antimicrobial Properties :
    • Some derivatives within the chromene class have exhibited significant antibacterial and antifungal activities, making them candidates for further exploration in treating infections .
  • Enzyme Inhibition :
    • The compound's structural features suggest potential as an inhibitor for various enzymes, including carbonic anhydrases (CAs), which play critical roles in physiological processes and are therapeutic targets for conditions like glaucoma and cancer .

The mechanisms by which this compound exerts its biological effects are under investigation. Key findings include:

  • Molecular Docking Studies : These studies have been employed to predict the binding affinity and orientation of the compound at the active sites of target enzymes, revealing insights into its inhibitory potential .
  • Structure-Activity Relationship (SAR) : The analysis of various analogs has highlighted how modifications to the core structure can enhance or diminish biological activity, guiding future synthetic efforts .

Comparative Analysis with Similar Compounds

The following table summarizes the biological activities of structurally related compounds:

Compound NameStructure TypeNotable Activities
QuercetinFlavonoidAntioxidant
CurcuminDiarylheptanoidAnti-inflammatory
ChalconesAromaticAnticancer

These compounds share certain structural features with this compound, yet each exhibits unique biological profiles that could inform the development of new therapeutic agents .

Case Studies

  • In Vitro Studies : A series of experiments conducted on various cancer cell lines demonstrated that certain derivatives showed IC50 values comparable to established chemotherapeutics like doxorubicin, indicating their potential as effective anticancer agents .
  • Antimicrobial Screening : Compounds with similar structural motifs were screened against common pathogens such as Staphylococcus aureus and Escherichia coli, revealing promising antibacterial activity that warrants further investigation .

Q & A

Basic Research Questions

Q. What are the key synthetic pathways for (2Z)-2-[(4-carbamoylphenyl)imino]-7-hydroxy-N-(pyridin-2-yl)-2H-chromene-3-carboxamide?

  • Methodological Answer : The compound is synthesized via condensation reactions between functionalized chromene derivatives and aromatic amines. For example, the chromene moiety can be functionalized with a formyl group (e.g., 8'-formyl-7'-hydroxy derivatives) and condensed with 4-carbamoylaniline under acidic conditions. Critical steps include:

  • Purification : Column chromatography using silica gel with gradient elution (e.g., ethyl acetate/hexane mixtures).
  • Validation : Confirm stereochemistry (Z-configuration) via 1H^1H NMR coupling constants (e.g., imine proton at δ 8.5–9.0 ppm with J=1012HzJ = 10–12 \, \text{Hz}) and UV/vis spectroscopy to monitor chromophore formation (λmax ~350–400 nm) .

Q. How should researchers handle this compound safely in laboratory settings?

  • Methodological Answer :

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for weighing and handling.
  • First Aid : In case of skin contact, wash immediately with soap/water; for eye exposure, rinse with water for 15 minutes and seek medical attention. Avoid inhalation by using particulate filters (NIOSH P100) .
  • Storage : Store in amber vials at –20°C under inert gas (argon) to prevent photodegradation and oxidation.

Q. What spectroscopic techniques are essential for characterizing this compound?

  • Methodological Answer :

  • NMR : 1H^1H and 13C^{13}C NMR to confirm substituent positions and hydrogen bonding (e.g., hydroxyl proton at δ 10–12 ppm).
  • IR Spectroscopy : Identify carbonyl (C=O, ~1650–1700 cm1^{-1}) and hydroxyl (–OH, ~3200–3400 cm1^{-1}) groups.
  • High-Resolution Mass Spectrometry (HRMS) : Validate molecular formula (e.g., C21H16N4O4\text{C}_{21}\text{H}_{16}\text{N}_4\text{O}_4, expected m/zm/z 412.1152) .

Advanced Research Questions

Q. What is the molecular mechanism by which this compound inhibits AKR1B10 in chemotherapy-resistant cancer cells?

  • Methodological Answer :

  • Mechanistic Insight : The compound acts as a competitive inhibitor of AKR1B10, an aldo-keto reductase overexpressed in mitomycin-resistant HT29 colon cancer cells. It blocks the enzyme’s active site, preventing detoxification of lipid peroxidation byproducts induced by chemotherapeutics .
  • Experimental Design :
  • Cell Models : Use HT29 cells with AKR1B10 overexpression (validated via qPCR/Western blot).
  • Enzyme Assays : Measure NADPH depletion at 340 nm to quantify AKR1B10 activity. Co-treat with mitomycin C (10 µM) and the inhibitor (IC50 ~0.5–1 µM) .
  • siRNA Controls : Transfect AKR1B10-targeting siRNA to confirm phenotype reversal.

Q. How can researchers optimize the compound’s bioavailability for in vivo studies?

  • Methodological Answer :

  • Structural Modifications : Introduce hydrophilic groups (e.g., sulfonate) to the pyridine ring to enhance solubility.
  • Formulation Strategies : Use PEGylated liposomes or cyclodextrin complexes to improve plasma half-life.
  • Pharmacokinetic Testing : Conduct IV/PO dosing in murine models (e.g., C57BL/6 mice) with LC-MS/MS plasma analysis (LOQ: 1 ng/mL) .

Q. What experimental approaches resolve contradictions in reported IC50 values across studies?

  • Methodological Answer :

  • Variable Control : Standardize assay conditions (pH 7.4 buffer, 37°C incubation).
  • Cell Line Authentication : Use STR profiling to confirm genetic consistency.
  • Data Normalization : Express IC50 relative to positive controls (e.g., tolrestat for AKR1B10).
  • Meta-Analysis : Compare datasets using ANOVA with post-hoc Tukey tests (p < 0.05) .

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